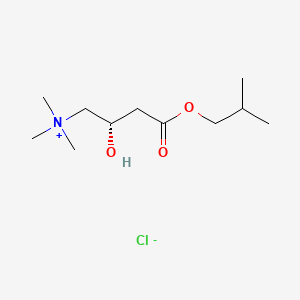
(S)-Carnitine Isobutylester, Chloride Salt
描述
(S)-Carnitine Isobutylester, Chloride Salt is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carnitine Isobutylester, Chloride Salt typically involves the esterification of (S)-carnitine with isobutyl alcohol, followed by the formation of the chloride salt. The reaction conditions often include the use of acid catalysts to facilitate the esterification process. The esterification reaction can be represented as follows:
(S)-Carnitine+Isobutyl Alcohol→(S)-Carnitine Isobutylester
Subsequently, the ester is converted to its chloride salt form by reacting with hydrochloric acid:
(S)-Carnitine Isobutylester+HCl→(S)-Carnitine Isobutylester, Chloride Salt
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and salt formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(S)-Carnitine Isobutylester, Chloride Salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield (S)-carnitine and isobutyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Hydrolysis: (S)-Carnitine and isobutyl alcohol.
Oxidation: Oxidized derivatives of the isobutyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-Carnitine Isobutylester, Chloride Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and salt formation reactions.
Biology: Investigated for its role in cellular metabolism and potential effects on mitochondrial function.
Medicine: Explored for its potential therapeutic effects, including its role in enhancing fatty acid metabolism and potential use in treating metabolic disorders.
Industry: Utilized in the production of dietary supplements and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (S)-Carnitine Isobutylester, Chloride Salt involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis.
相似化合物的比较
Similar Compounds
(S)-Carnitine: The parent compound, involved in fatty acid metabolism.
(S)-Carnitine Tartrate: Another ester derivative with similar applications.
Acetyl-(S)-Carnitine: An acetylated form with enhanced bioavailability and potential neuroprotective effects.
Uniqueness
(S)-Carnitine Isobutylester, Chloride Salt is unique due to its specific ester and salt forms, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives. Its isobutyl group and chloride salt form may influence its solubility, stability, and interaction with biological membranes.
属性
IUPAC Name |
[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBCAKLXFMXLT-PPHPATTJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676255 | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-61-9 | |
| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


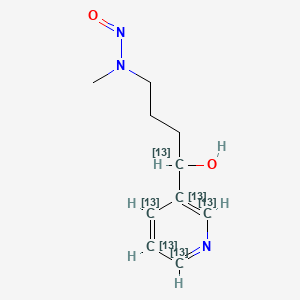
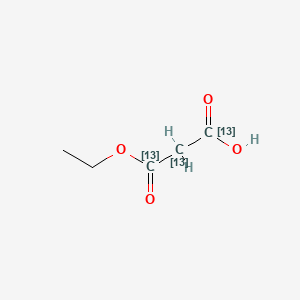

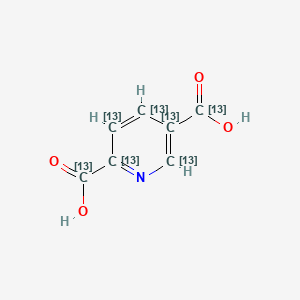


![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
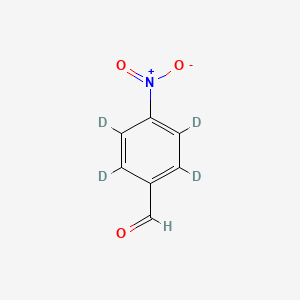

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

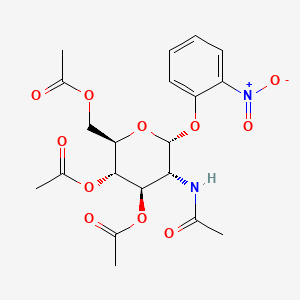
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)

